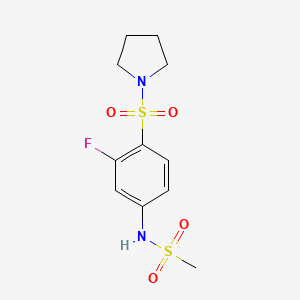![molecular formula C13H16N2O3 B7634853 methyl N-[2-(3,4-dihydro-2H-quinolin-1-yl)acetyl]carbamate](/img/structure/B7634853.png)
methyl N-[2-(3,4-dihydro-2H-quinolin-1-yl)acetyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-[2-(3,4-dihydro-2H-quinolin-1-yl)acetyl]carbamate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and environmental science. It is a carbamate derivative that has been synthesized through a variety of methods, and its mechanism of action has been extensively studied.
Mecanismo De Acción
The mechanism of action of methyl N-[2-(3,4-dihydro-2H-quinolin-1-yl)acetyl]carbamate is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes, such as DNA topoisomerase and acetylcholinesterase. It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Methyl N-[2-(3,4-dihydro-2H-quinolin-1-yl)acetyl]carbamate has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis and inhibit cell proliferation. In bacteria, it has been shown to inhibit growth and induce cell death. In insects, it has been shown to disrupt the nervous system and cause paralysis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl N-[2-(3,4-dihydro-2H-quinolin-1-yl)acetyl]carbamate has several advantages for lab experiments. It is easy to synthesize and purify, and it has a wide range of potential applications. However, its toxicity and potential side effects must be carefully considered when designing experiments. Its mechanism of action is not fully understood, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on methyl N-[2-(3,4-dihydro-2H-quinolin-1-yl)acetyl]carbamate. In medicine, it could be further investigated for its potential use as an anticancer agent. In agriculture, it could be studied for its potential use as a biopesticide. In environmental science, it could be investigated for its ability to degrade pollutants in soil and water. Additionally, further studies could be conducted to better understand its mechanism of action and potential side effects.
Métodos De Síntesis
Methyl N-[2-(3,4-dihydro-2H-quinolin-1-yl)acetyl]carbamate can be synthesized through various methods, including the reaction of methyl isocyanate with 2-(3,4-dihydro-2H-quinolin-1-yl)acetic acid or its ester. Another method involves the reaction of 2-(3,4-dihydro-2H-quinolin-1-yl)acetic acid with phosgene, followed by reaction with methylamine. The synthesis of this compound has been extensively studied, and various modifications to the synthesis methods have been proposed to improve the yield and purity of the product.
Aplicaciones Científicas De Investigación
Methyl N-[2-(3,4-dihydro-2H-quinolin-1-yl)acetyl]carbamate has been studied for its potential applications in various fields. In medicine, it has been investigated for its antitumor, antiviral, and antibacterial properties. In agriculture, it has been studied for its potential use as a pesticide. In environmental science, it has been investigated for its ability to degrade pollutants in soil and water.
Propiedades
IUPAC Name |
methyl N-[2-(3,4-dihydro-2H-quinolin-1-yl)acetyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-18-13(17)14-12(16)9-15-8-4-6-10-5-2-3-7-11(10)15/h2-3,5,7H,4,6,8-9H2,1H3,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDGAYXYLARLWQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC(=O)CN1CCCC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-[2-(3,4-dihydro-2H-quinolin-1-yl)acetyl]carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-cyclohexyl-1,3-thiazol-2-yl)ethyl]-2-[2-oxo-3-(trifluoromethyl)pyridin-1-yl]acetamide](/img/structure/B7634776.png)
![1-(1H-indol-3-yl)-2-[[5-(1,2,4-triazol-1-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propan-1-one](/img/structure/B7634783.png)
![2-acetamido-N-[4-[acetyl(methyl)amino]phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B7634790.png)
![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2,5-dimethylpyrazole-3-carboxamide](/img/structure/B7634793.png)
![1,3-dimethyl-N-(3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7634795.png)
![3-(1,3-Thiazol-4-yl)-1-[4-[(1,3,5-trimethylpyrazol-4-yl)methyl]piperazin-1-yl]propan-1-one](/img/structure/B7634802.png)

![N-[(2-methylpyrazol-3-yl)methyl]furo[3,2-c]pyridin-4-amine](/img/structure/B7634812.png)

![N-[1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-1-oxopropan-2-yl]acetamide](/img/structure/B7634824.png)

![2-(3-fluoro-4-methoxyphenyl)-N-[4-(2H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B7634852.png)
![N-(4-Acetamidophenyl)-1-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B7634863.png)
![(4-Chlorophenyl)-[4-(2-methylpyrazole-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B7634874.png)